molecular formula C20H21ClN2O3S B11493635 3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11493635
M. Wt: 404.9 g/mol
InChI Key: JWIKROXGKDXGHE-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-1-[(3-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrole ring substituted with chlorobenzenesulfonyl and methoxyphenylmethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-[(3-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation, where the pyrrole ring reacts with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-1-[(3-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted sulfonamides, thiols.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-1-[(3-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-[(3-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-1-[(3-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C20H21ClN2O3S/c1-13-14(2)23(12-15-5-4-6-17(11-15)26-3)20(22)19(13)27(24,25)18-9-7-16(21)8-10-18/h4-11H,12,22H2,1-3H3

InChI Key

JWIKROXGKDXGHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC(=CC=C3)OC)C

Origin of Product

United States

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